molecular formula C11H11BrN2O2 B6617197 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione CAS No. 1541631-93-9

1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No. B6617197
CAS RN: 1541631-93-9
M. Wt: 283.12 g/mol
InChI Key: AAWCGVPQZMWNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione (BDMD) is an organic compound with multiple applications in the field of science. It is a brominated diazine with a unique structure that allows it to be used in numerous research areas. BDMD has been studied extensively in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has been studied extensively in the fields of chemistry, biochemistry, and medicine. It has been used to synthesize a variety of compounds with potential applications in drug discovery. In addition, it has been used to study the mechanism of action of drugs, to understand the biochemical and physiological effects of drugs, and to develop new drugs.

Mechanism of Action

1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has been found to act as a proton acceptor in a variety of biochemical and physiological processes. It has been shown to bind to proteins and enzymes, altering their structure and activity. In addition, it has been found to interact with other molecules, such as nucleic acids, to form complexes that can affect the function of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug levels in the body. In addition, it has been found to increase the activity of certain enzymes involved in the synthesis of proteins and nucleic acids, leading to an increase in the production of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

The use of 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to its use. It is a toxic compound and should be handled with care. In addition, it is not suitable for use in high-temperature or high-pressure experiments.

Future Directions

There are a number of potential future directions for the use of 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione. It could be used to study the mechanism of action of drugs, to develop new drugs, and to study the biochemical and physiological effects of drugs. In addition, it could be used to study the structure and function of proteins and enzymes, and to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new methods for synthesizing drugs, and to study the structure and function of nucleic acids.

Synthesis Methods

1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione can be synthesized from the reaction of 4-bromo-2-methylphenol and 1,3-diazinane-2,4-dione. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction is catalyzed by a base such as potassium tert-butoxide or sodium hydroxide. The product is a white solid that is soluble in polar solvents such as ethanol and methanol.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-6-8(12)2-3-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWCGVPQZMWNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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